molecular formula C23H19N3O4S B10993958 Methyl 5-phenyl-2-{[3-(5-phenyl-1,3-oxazol-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

Methyl 5-phenyl-2-{[3-(5-phenyl-1,3-oxazol-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B10993958
M. Wt: 433.5 g/mol
InChI Key: PUVXPKBVFTWDIQ-UHFFFAOYSA-N
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Description

Methyl 5-phenyl-2-{[3-(5-phenyl-1,3-oxazol-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound featuring a thiazole ring, an oxazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-phenyl-2-{[3-(5-phenyl-1,3-oxazol-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common route includes:

    Formation of the Thiazole Ring: Starting with a thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.

    Oxazole Ring Synthesis: The oxazole ring can be synthesized from a corresponding α-haloketone and an amide through cyclization.

    Coupling Reactions: The two heterocyclic rings are then coupled using a suitable linker, such as a propanoyl group, under conditions that promote amide bond formation.

    Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and oxazole rings.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its heterocyclic rings are of particular interest for developing new synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting interactions with enzymes or receptors due to its structural complexity. It could serve as a lead compound in drug discovery efforts targeting specific biological pathways.

Medicine

In medicine, derivatives of this compound might be explored for their potential therapeutic effects, such as antimicrobial, anti-inflammatory, or anticancer activities.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given the presence of multiple aromatic rings and heteroatoms.

Mechanism of Action

The mechanism by which Methyl 5-phenyl-2-{[3-(5-phenyl-1,3-oxazol-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The thiazole and oxazole rings could play a crucial role in these interactions, potentially involving hydrogen bonding, π-π stacking, or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer different reactivity patterns or biological activities, making it a valuable target for further research.

Properties

Molecular Formula

C23H19N3O4S

Molecular Weight

433.5 g/mol

IUPAC Name

methyl 5-phenyl-2-[3-(5-phenyl-1,3-oxazol-2-yl)propanoylamino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C23H19N3O4S/c1-29-22(28)20-21(16-10-6-3-7-11-16)31-23(26-20)25-18(27)12-13-19-24-14-17(30-19)15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,25,26,27)

InChI Key

PUVXPKBVFTWDIQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)NC(=O)CCC2=NC=C(O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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